phenyl N-(2-piperidinoethyl)carbamate hydrochloride
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Description
Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a biochemical compound with the molecular formula C15H20N2O2•HCl . It has a molecular weight of 284.78 .
Molecular Structure Analysis
The molecular structure of phenyl N-(2-piperidinoethyl)carbamate hydrochloride consists of a phenyl group attached to a carbamate group, which is further attached to a piperidinoethyl group . The presence of the hydrochloride indicates that it is a salt of the parent compound .Physical And Chemical Properties Analysis
Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has a molecular weight of 284.78 and a molecular formula of C15H20N2O2•HCl . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Alkaline Hydrolysis and Catalysis
- Study of Alkaline Hydrolysis Mechanisms : Silva et al. (2015) explored the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, which is structurally similar to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. This study provided insights into the BAC2 mechanism and nucleophilic catalysis of these compounds (Silva, Norberto, Santos, & Hervés, 2015).
Chemical Synthesis and Ligand Binding
- Synthesis and Evaluation as Ligands : Gündisch et al. (2004) synthesized phenylcarbamate derivatives and evaluated them in radioligand binding assays for different nicotinic acetylcholine receptor subtypes. This study highlights the potential of such compounds in biochemical applications (Gündisch, Andrä, Munoz, & Tilotta, 2004).
Metabolism and Biological Monitoring
- Metabolism and Biological Monitoring : Schettgen et al. (2001) investigated the metabolism of phenmedipham, a compound related to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. The study focused on the detection of metabolites in urine, contributing to the understanding of the metabolism of similar compounds (Schettgen, Weiss, & Angerer, 2001).
Enantioselective Synthesis
- Enantioselective Addition to Meso-Epoxides : Birrell and Jacobsen (2013) developed a method for the enantioselective addition of phenyl carbamate to meso-epoxides, showcasing the potential of these compounds in stereoselective synthesis (Birrell & Jacobsen, 2013).
Enzyme Inhibition and Pain Management
- Inhibition of Fatty Acid Amide Hydrolase : Caprioli et al. (2012) investigated the effects of a novel reversible inhibitor of fatty acid amide hydrolase, exploring the implications for pain management (Caprioli et al., 2012).
Hydrofunctionalization of Allenes
- Hydrofunctionalization Catalysis : Zhang et al. (2006) demonstrated the intramolecular hydrofunctionalization of N-allenyl carbamates, highlighting the reactivity of these compounds in synthetic chemistry (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Antimalarial and Anti-HIV Properties
- Potential Antimalarial and Anti-HIV Agents : Studies by Klaymann et al. (1979) and Imamura et al. (2006) explored the potential of certain carbamate derivatives, including piperidine carbamates, as antimalarial and anti-HIV agents (Klaymann, Scovill, Bartosevich, & Mason, 1979) (Imamura et al., 2006).
properties
IUPAC Name |
phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGIVMWSXAQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(2-piperidinoethyl)carbamate hydrochloride |
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